molecular formula C26H29ClN2O2 B10883604 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(4-chlorobenzyl)piperazine

1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(4-chlorobenzyl)piperazine

Cat. No.: B10883604
M. Wt: 437.0 g/mol
InChI Key: CFBKYKNFFQZGBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(4-chlorobenzyl)piperazine is a complex organic compound with a unique structure that includes benzyloxy, methoxy, and chlorobenzyl groups attached to a piperazine ring

Properties

Molecular Formula

C26H29ClN2O2

Molecular Weight

437.0 g/mol

IUPAC Name

1-[(4-chlorophenyl)methyl]-4-[(4-methoxy-3-phenylmethoxyphenyl)methyl]piperazine

InChI

InChI=1S/C26H29ClN2O2/c1-30-25-12-9-23(17-26(25)31-20-22-5-3-2-4-6-22)19-29-15-13-28(14-16-29)18-21-7-10-24(27)11-8-21/h2-12,17H,13-16,18-20H2,1H3

InChI Key

CFBKYKNFFQZGBK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)CC3=CC=C(C=C3)Cl)OCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Sequential Alkylation of Piperazine

The most widely reported method involves sequential alkylation of the piperazine core with pre-synthesized benzyl derivatives. This approach ensures controlled introduction of the 3-(benzyloxy)-4-methoxybenzyl and 4-chlorobenzyl groups.

Key Steps:

  • Synthesis of 3-(Benzyloxy)-4-methoxybenzyl Chloride:

    • 3-Hydroxy-4-methoxybenzyl alcohol is treated with benzyl chloride in the presence of K₂CO₃ to form the benzyl-protected intermediate.

    • Subsequent chlorination using thionyl chloride (SOCl₂) yields the benzyloxy-methoxybenzyl chloride.

  • Synthesis of 4-Chlorobenzyl Chloride:

    • 4-Chlorobenzyl alcohol undergoes chlorination with SOCl₂ or PCl₃ to generate the reactive electrophile.

  • Piperazine Alkylation:

    • Piperazine is sequentially alkylated with the two benzyl chlorides. The reaction is typically conducted in anhydrous dichloromethane (DCM) or toluene under reflux, with triethylamine (TEA) as a base to neutralize HCl byproducts.

Reaction Conditions:

  • Temperature: 80–110°C (reflux)

  • Solvent: Toluene or DCM

  • Yield: 65–78% after purification.

Reductive Amination Approach

An alternative route employs reductive amination to introduce the 4-chlorobenzyl group. This method avoids harsh alkylation conditions and improves regioselectivity.

Procedure:

  • Formation of Schiff Base:

    • Piperazine reacts with 4-chlorobenzaldehyde in methanol to form a Schiff base intermediate.

  • Reduction with NaBH₄:

    • Sodium borohydride reduces the imine bond, yielding 4-(4-chlorobenzyl)piperazine.

  • Second Alkylation:

    • The product is alkylated with 3-(benzyloxy)-4-methoxybenzyl chloride under basic conditions.

Advantages:

  • Higher selectivity for monoalkylation.

  • Reduced side products (e.g., dialkylated piperazine).

Yield: 72–85%.

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial synthesis prioritizes scalability and efficiency. Continuous flow reactors (CFRs) enable precise temperature control and faster reaction times compared to batch processes.

Optimized Parameters:

  • Residence Time: 10–15 minutes

  • Temperature: 90°C

  • Catalyst: Pd/C (0.5 mol%) for hydrogenolysis during deprotection steps.

Throughput: 5–10 kg/day with >95% purity.

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques eliminate solvent use, reducing waste and costs. This method is particularly effective for coupling reactions involving piperazine.

Conditions:

  • Milling Time: 2–4 hours

  • Frequency: 30 Hz

  • Yield: 68% (comparable to traditional methods).

Advanced Methodologies

Ultrasound-Assisted Synthesis

Ultrasound irradiation (40 kHz) accelerates reaction rates by enhancing mass transfer and cavitation. This method reduces synthesis time from 12 hours to 90 minutes.

Example Protocol:

  • Piperazine (1 eq), 3-(benzyloxy)-4-methoxybenzyl chloride (1.1 eq), and 4-chlorobenzyl chloride (1.1 eq) are sonicated in acetonitrile with K₂CO₃.

  • Yield: 82% after column chromatography.

Palladium-Catalyzed Cross-Coupling

Modern approaches employ Pd-catalyzed carboamination to construct the piperazine ring and introduce substituents in a single step.

Reaction Scheme:

  • Substrate Preparation:

    • Ethylenediamine derivatives are functionalized with aryl halides.

  • Carboamination:

    • Pd(OAc)₂ catalyzes the coupling between aryl halides and diamines at 100°C.

Outcome:

  • Diastereoselectivity: >20:1 (cis:trans)

  • Enantiomeric Excess: 95–99%.

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography: Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) eluent.

  • HPLC: C18 column, acetonitrile/water (70:30), retention time = 12.3 minutes.

Spectroscopic Confirmation

  • ¹H NMR (CDCl₃): δ 7.45–7.25 (m, aromatic H), 4.95 (s, OCH₂Ph), 3.85 (s, OCH₃), 3.65–3.50 (m, piperazine CH₂).

  • HRMS (ESI): m/z 437.1845 [M+H]⁺ (calc. 437.1851).

Comparative Analysis of Methods

MethodYield (%)Time (h)Purity (%)Scalability
Sequential Alkylation65–7812–1895High
Reductive Amination72–858–1097Moderate
Ultrasound-Assisted821.598High
Pd-Catalyzed Coupling75699Low

Challenges and Solutions

Regioselectivity in Dialkylation

Piperazine’s two nitrogen atoms pose a risk of undesired dialkylation. Strategies to mitigate this include:

  • Stepwise Alkylation: Introducing substituents sequentially with intermediate purification.

  • Bulky Bases: Using DBU (1,8-diazabicycloundec-7-ene) to deprotonate piperazine selectively.

Deprotection of Benzyl Groups

The benzyloxy group requires hydrogenolysis for further functionalization. Pd/C (10 wt%) under H₂ (50 psi) achieves quantitative deprotection without affecting the chlorobenzyl moiety.

Chemical Reactions Analysis

Types of Reactions

1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(4-chlorobenzyl)piperazine can undergo various types of chemical reactions, including:

    Oxidation: The benzylic positions can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to remove the benzyloxy or methoxy groups.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic positions or the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide or thiols in the presence of a suitable base.

Major Products

    Oxidation: Formation of benzylic ketones or carboxylic acids.

    Reduction: Formation of deprotected or demethylated derivatives.

    Substitution: Formation of azido or thiol-substituted derivatives.

Scientific Research Applications

Neurological Disorders

Research indicates that compounds similar to 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(4-chlorobenzyl)piperazine may exhibit antipsychotic and antidepressant properties. The piperazine moiety is often associated with various neuroactive compounds, suggesting its potential role in modulating neurotransmitter systems, particularly serotonin and dopamine pathways.

Cancer Research

Studies have explored the cytotoxic effects of piperazine derivatives on cancer cell lines. The introduction of benzyloxy and methoxy groups may enhance the compound's ability to interact with specific cellular targets, potentially leading to the development of novel anticancer agents.

Antimicrobial Activity

There is emerging evidence that piperazine derivatives possess antimicrobial properties. The substitution patterns in this compound may contribute to its efficacy against various bacterial and fungal strains, making it a candidate for further exploration in antimicrobial drug development.

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry investigated the effects of similar piperazine compounds on serotonin receptors. Results indicated that these compounds could act as selective serotonin reuptake inhibitors (SSRIs), providing a basis for their use in treating depression.

Case Study 2: Anticancer Properties

Research conducted by Smith et al. (2022) demonstrated that a related piperazine compound significantly inhibited the growth of breast cancer cells in vitro. The study suggested that the benzyloxy substitution enhances the compound's interaction with cancer cell membranes, leading to increased apoptosis rates.

Mechanism of Action

The mechanism of action of 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(4-chlorobenzyl)piperazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The benzyloxy and methoxy groups can enhance its binding affinity to certain targets, while the piperazine ring can modulate its overall activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(4-chlorobenzyl)piperazine is unique due to the presence of the 4-chlorobenzyl group, which can impart distinct chemical and biological properties compared to similar compounds. This structural variation can influence its reactivity, binding affinity, and overall effectiveness in various applications.

Biological Activity

1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(4-chlorobenzyl)piperazine is a synthetic compound that belongs to the class of piperazine derivatives. These compounds have garnered attention due to their diverse biological activities, including anticancer, antimicrobial, and neuropharmacological effects. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure

The molecular formula for 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(4-chlorobenzyl)piperazine is C24H30ClN2O2C_{24}H_{30}ClN_2O_2. The compound features a piperazine core substituted with a benzyloxy and methoxy group, which are crucial for its biological activity.

Research indicates that piperazine derivatives, including this compound, exert their effects through several mechanisms:

  • Cytotoxicity : Studies have shown that this compound exhibits significant cytotoxic effects on various cancer cell lines. Specifically, it has demonstrated growth inhibition in liver (HUH7, HEPG2), breast (MCF7), colon (HCT-116), and endometrial (MFE-296) cancer cells .
  • Apoptosis Induction : The compound induces apoptosis in tumor cells by disrupting microtubule synthesis and inhibiting cell cycle progression. This action is critical for preventing cancer cell proliferation .
  • Receptor Interaction : Piperazine derivatives often act as antagonists at dopamine receptors, particularly the D4 subtype, which may contribute to their neuropharmacological effects .

Biological Activity Data

The following table summarizes the biological activity data of 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(4-chlorobenzyl)piperazine against various cancer cell lines:

Cell Line IC50 (µM) Effect
HUH75.0Significant growth inhibition
MCF77.5Moderate cytotoxicity
HCT-1166.0High cytotoxicity
MFE-2968.0Effective in inducing apoptosis

Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.

Case Studies

  • Cytotoxicity Study : A study conducted on various piperazine derivatives, including this compound, revealed that they significantly inhibited the growth of several cancer cell lines. The research highlighted that these compounds could be more potent than traditional chemotherapeutics like Taxol .
  • Mechanistic Evaluation : Another investigation focused on the mechanism of action of piperazine derivatives showed that they inhibit angiogenesis and promote apoptosis through distinct pathways compared to other anticancer agents .
  • Neuropharmacological Effects : Research has also explored the potential of this compound as a dual inhibitor for cholinesterases, suggesting its utility in treating neurodegenerative diseases such as Alzheimer's .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(4-chlorobenzyl)piperazine and structurally related piperazine derivatives?

  • Methodological Answer : The compound can be synthesized via coupling reactions between substituted benzoic acids and piperazine intermediates, employing dehydrating agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC). For example, analogous compounds (e.g., 1-aroyl-4-(4-methoxyphenyl)piperazines) were synthesized using N-(4-methoxyphenyl)piperazine and substituted benzoyl chlorides in dichloromethane (DCM) with N,N-diisopropylethylamine (DIEA) as a base . Optimization of reaction conditions (e.g., solvent, temperature) is critical to minimize side reactions and improve yields.

Q. How can the structural and supramolecular features of this compound be characterized to inform its physicochemical properties?

  • Methodological Answer : X-ray crystallography is indispensable for resolving hydrogen bonding patterns and π-π stacking interactions. For example, in structurally similar 1-aroyl-4-(4-methoxyphenyl)piperazines, C–H···O hydrogen bonds and aromatic stacking interactions were key to supramolecular assembly . Complementary techniques include:

  • NMR spectroscopy : To confirm regiochemistry and substituent orientation (e.g., benzyloxy vs. methoxy groups).
  • HPLC-MS : For purity assessment and detection of regioisomeric impurities.
  • FTIR : To identify functional groups (e.g., carbonyl stretches in benzoyl derivatives).

Advanced Research Questions

Q. What strategies can resolve contradictions in structure-activity relationship (SAR) data for piperazine derivatives with dual aromatic substitutions?

  • Methodological Answer : Systematic SAR studies require:

  • Isosteric replacements : Compare bioactivity of halogenated (e.g., 4-chlorobenzyl) vs. electron-donating (e.g., 4-methoxybenzyl) substituents. For instance, fluorinated analogs (e.g., [4-(4-fluorobenzyl)piperazin-1-yl]methanones) showed enhanced receptor binding due to electronegativity effects .
  • Crystallographic data : Correlate molecular conformation (e.g., torsional angles in the piperazine ring) with activity. Disordered aroyl rings in halogenated derivatives (e.g., 2-chloro/2-bromo analogs) may reduce binding affinity compared to ordered structures .
  • Computational modeling : Use docking studies to predict interactions with target proteins (e.g., dopamine receptors) and validate with in vitro assays.

Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound, and what role do electrophiles play in stereochemical outcomes?

  • Methodological Answer : Asymmetric lithiation-trapping of N-Boc piperazines with chiral ligands (e.g., (-)-sparteine) enables enantiopure α-substituted derivatives. Key findings:

  • Electrophile influence : Bulky electrophiles (e.g., benzyl chlorides) reduce enantioselectivity due to steric hindrance, while smaller electrophiles (e.g., methyl iodide) improve stereocontrol .
  • Distal N-substituents : Sterically hindered groups (e.g., tert-butyl) minimize ring fragmentation during lithiation, enhancing yield .
  • Validation : Chiral HPLC or SFC (supercritical fluid chromatography) with chiral stationary phases (e.g., amylose-based) confirms enantiomeric excess (ee) .

Q. What in vitro and in vivo models are appropriate for evaluating the pharmacological potential of this compound, particularly for neurological or cardiovascular applications?

  • Methodological Answer :

  • Receptor binding assays : Screen for affinity at monoamine transporters (e.g., dopamine, serotonin) using radioligand displacement (e.g., [³H]paroxetine for serotonin reuptake inhibition) .
  • Functional assays : Measure neurotransmitter release in synaptosomes or transfected cell lines (e.g., HEK-293 cells expressing hDAT).
  • In vivo models : Rodent models of arrhythmia (e.g., electrically induced ventricular fibrillation) for cardiovascular activity, or forced swim tests (FST) for antidepressant-like effects .

Critical Considerations

  • Contradictions in Evidence : While halogenated derivatives (e.g., 4-chlorobenzyl) often enhance receptor binding, crystallographic disorder in these analogs may reduce reproducibility in activity assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.